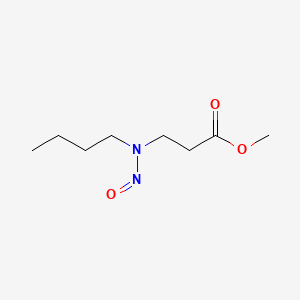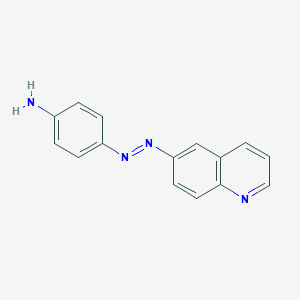
4-(Quinolin-6-yldiazenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-6-yldiazenyl)aniline is an organic compound that features a quinoline moiety linked to an aniline group via a diazenyl bridge. This compound is part of the broader class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyeing processes. The quinoline structure, a fused ring system containing a benzene ring and a pyridine ring, is notable for its stability and diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yldiazenyl)aniline typically involves the diazotization of aniline derivatives followed by azo coupling with quinoline derivatives. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a quinoline derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts (e.g., clay or ionic liquids) can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
4-(Quinolin-6-yldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
4-(Quinolin-6-yldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its antimicrobial and antimalarial properties, leveraging the bioactivity of the quinoline moiety.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 4-(Quinolin-6-yldiazenyl)aniline involves its interaction with biological targets through its quinoline and azo functionalities. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The azo group can undergo reduction in vivo, releasing active metabolites that exert antimicrobial effects. These interactions can inhibit the growth of microorganisms and parasites .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with similar biological activities but lacking the azo linkage.
Aniline: A simpler aromatic amine without the quinoline moiety.
Azo Compounds: Other azo dyes with different aromatic groups linked by the azo bridge.
Uniqueness
4-(Quinolin-6-yldiazenyl)aniline is unique due to the combination of the quinoline and azo functionalities, which confer both the stability and bioactivity of quinoline and the vibrant color properties of azo compounds. This dual functionality makes it particularly valuable in applications requiring both biological activity and coloration .
属性
CAS 编号 |
42423-86-9 |
|---|---|
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
4-(quinolin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C15H12N4/c16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2 |
InChI 键 |
ZYVOADVEXQRBSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


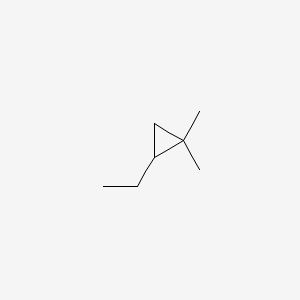
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
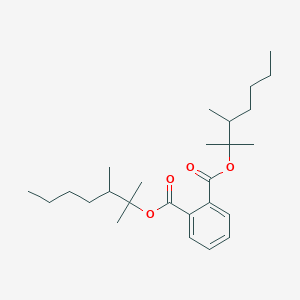
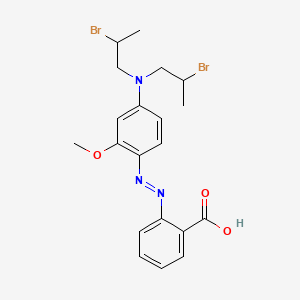
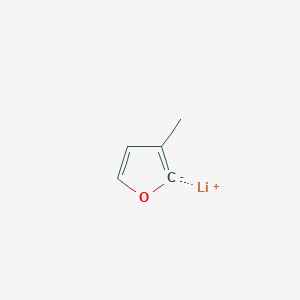

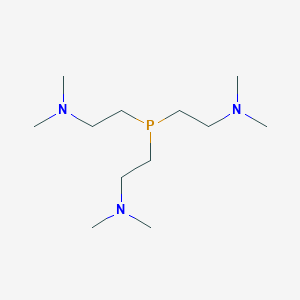
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
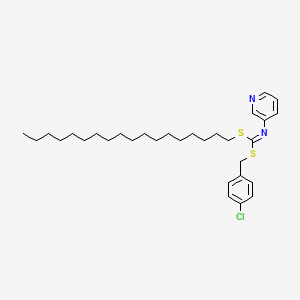
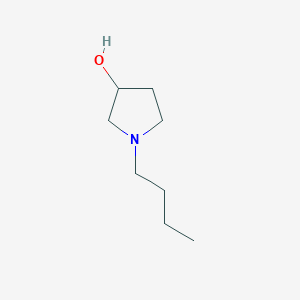
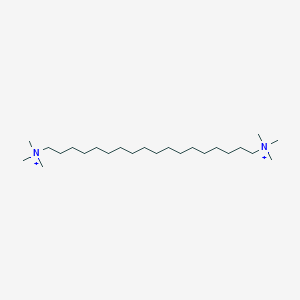
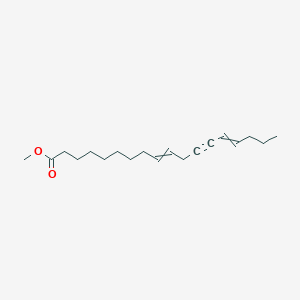
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
